molecular formula C7H7BrOS B13529299 5-Bromo-3,4-dimethylthiophene-2-carbaldehyde

5-Bromo-3,4-dimethylthiophene-2-carbaldehyde

Cat. No.: B13529299
M. Wt: 219.10 g/mol
InChI Key: ZZPVDKVHNSXLIJ-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dimethylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 3- and 4-positions, and an aldehyde group at the 2-position. It is commonly used in organic synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dimethylthiophene-2-carbaldehyde typically involves the bromination of 3,4-dimethylthiophene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The bromination reaction is carried out under reflux conditions to ensure complete substitution at the 5-position .

After bromination, the formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the brominated thiophene with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction introduces the aldehyde group at the 2-position of the thiophene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and formylation reactions are optimized for industrial efficiency, and the final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dimethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3,4-dimethylthiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4,5-dimethylthiophene-2-carbaldehyde
  • 5-Bromo-2,3-dimethylthiophene-4-carbaldehyde
  • 5-Chloro-3,4-dimethylthiophene-2-carbaldehyde

Uniqueness

5-Bromo-3,4-dimethylthiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and aldehyde functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-3,4-dimethylthiophene-2-carbaldehyde

InChI

InChI=1S/C7H7BrOS/c1-4-5(2)7(8)10-6(4)3-9/h3H,1-2H3

InChI Key

ZZPVDKVHNSXLIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C)Br)C=O

Origin of Product

United States

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